1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one is an intricate chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound’s complex structure contains multiple functional groups, making it versatile and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves several steps, each requiring specific conditions to ensure the desired product. A common synthetic route might involve the formation of the piperidine and thienopyridine rings separately, followed by their conjugation and further functionalization to incorporate the imidazolidin-2-one moiety.
Step 1: Formation of thienopyridine ring through cyclization reactions involving sulfur-containing reagents.
Step 2: Synthesis of piperidine ring via reductive amination or related processes.
Step 3: Coupling of the two rings through acylation reactions.
Step 4: Introduction of the imidazolidin-2-one group using specific carbamoylation agents.
Industrial Production Methods
In an industrial setting, the production of this compound requires optimization for large-scale synthesis, including considerations for yield, purity, and cost-effectiveness. Industrial methods may leverage continuous flow chemistry for more efficient production, minimizing the need for extensive purification steps and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various chemical reactions due to its diverse functional groups:
Oxidation: Particularly of the piperidine or thienopyridine rings.
Reduction: Specific reduction of carbonyl groups.
Substitution: Electrophilic or nucleophilic substitutions on the piperidine ring.
Common Reagents and Conditions Used
Oxidizing Agents: e.g., m-chloroperbenzoic acid (mCPBA).
Reducing Agents: e.g., lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The reactions typically yield products with modified functional groups, such as hydroxylated derivatives from oxidation or reduced amines from reduction.
Scientific Research Applications
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for potential pharmacological activities, including as enzyme inhibitors or receptor modulators.
Industry: Used in the synthesis of advanced materials or as a reagent in specialized chemical processes.
Mechanism of Action
The mechanism by which 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one exerts its effects is intricate:
Molecular Targets: Likely involves binding to specific enzymes or receptors.
Pathways Involved: Potentially modulates pathways related to neurotransmission or enzyme regulation, depending on the specific application.
Comparison with Similar Compounds
Compounds with isolated thienopyridine or piperidine rings.
Other imidazolidinone derivatives.
The specific structure of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one enables unique applications not achievable with simpler analogs.
This compound truly exemplifies the fascinating interplay between structure and reactivity in the realm of organic chemistry. Curious to dive into a different topic, or need more on this one?
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c21-15-17-5-9-20(15)16(22)18-6-1-13(2-7-18)19-8-3-14-12(11-19)4-10-23-14/h4,10,13H,1-3,5-9,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNUSRBYKAPWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.